Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are compounds containing a ring of four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a 4-chlorophenyl group at the 3rd position and a carboxylate group at the 2nd position .Chemical Reactions Analysis
Thiophene derivatives are known to participate in various chemical reactions. They can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Scientific Research Applications
Synthesis and Functional Derivatives
Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate and its derivatives are often used as intermediates in the synthesis of various compounds. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from similar compounds, are utilized to yield thiophene-2,4-diols, which can be converted to 3,5-dialkoxythiophene-2-carboxylic acids, potentially useful in organic synthesis (Corral & Lissavetzky, 1984).
Potential in Synthesizing Antimicrobial Agents
Methyl thiophene derivatives, including those structurally similar to this compound, have been explored for their antimicrobial potential. The synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, a derivative, exhibited promising antimicrobial activity, underscoring the potential of this compound in this field (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Application in Polymer Chemistry
In polymer chemistry, thiophene derivatives like methyl thiophene-2-carboxylate have been incorporated into polymers for various applications. For instance, water-soluble poly(3-thiophene acetic acid) and its copolymers, which could potentially include this compound, have been synthesized and studied for their solution properties, indicating potential applications in the field of conductive polymers (Kim, Chen, Gong, & Osada, 1999).
Insecticide Development
Moreover, derivatives of this compound have been investigated in the development of insecticides. The synthesis of halogenated 2-thiophenecarboxylic acid derivatives, which are essential building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides, demonstrates the utility of such compounds in the field of agricultural chemistry (Hull et al., 2007).
Mechanism of Action
Target of Action
The primary targets of Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including roles in the advancement of organic semiconductors and the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c1-15-12(14)11-10(6-7-16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNYEINWQFJNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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